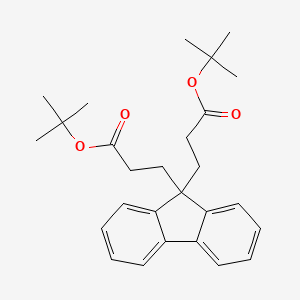
Di-tert-butyl 3,3'-(9H-fluorene-9,9-diyl)dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate is a chemical compound with the molecular formula C27H32Br2O4 and a molecular weight of 580.34858 g/mol . This compound is known for its unique structure, which includes a fluorene core substituted with tert-butyl groups and propanoate esters. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate typically involves the reaction of fluorene derivatives with tert-butyl propanoate under specific conditions. One common method includes the bromination of fluorene to form 2,7-dibromo-9H-fluorene, followed by esterification with tert-butyl propanoate . The reaction conditions often require the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the fluorene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Mecanismo De Acción
The mechanism of action of Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate involves its interaction with molecular targets and pathways within a system. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate include:
- Di-tert-butyl 3,3’-(2,7-dibromo-9H-fluorene-9,9-diyl)dipropanoate
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 3,6-Di-tert-butylcarbazole
Uniqueness
What sets Di-tert-butyl 3,3’-(9H-fluorene-9,9-diyl)dipropanoate apart is its specific substitution pattern on the fluorene core, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
Propiedades
Número CAS |
849473-33-2 |
|---|---|
Fórmula molecular |
C27H34O4 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
tert-butyl 3-[9-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]fluoren-9-yl]propanoate |
InChI |
InChI=1S/C27H34O4/c1-25(2,3)30-23(28)15-17-27(18-16-24(29)31-26(4,5)6)21-13-9-7-11-19(21)20-12-8-10-14-22(20)27/h7-14H,15-18H2,1-6H3 |
Clave InChI |
VHFZDEDUOLZLMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCC1(C2=CC=CC=C2C3=CC=CC=C31)CCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















